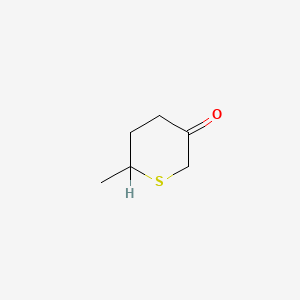

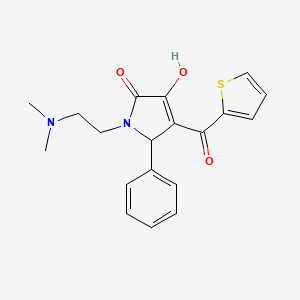

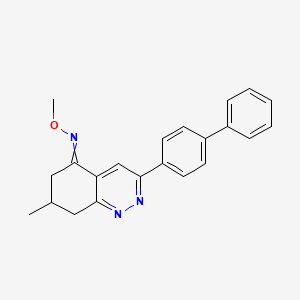

![molecular formula C27H29N3O4 B2935953 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea CAS No. 1024308-99-3](/img/structure/B2935953.png)

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .

Synthesis Analysis

The compound was developed with an encouraging in vitro and in vivo pharmacological profile in rodents . Radioligand binding studies demonstrated that it had preferential affinity for sigma-2 receptor compared with sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter .Chemical Reactions Analysis

The compound readily reacts with acyl iso (thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .Scientific Research Applications

Synthesis of Fused Heterocyclic Compounds

This compound can be utilized in the synthesis of various fused heterocyclic compounds. For instance, it can react with acyl iso(thio)cyanates to yield 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . These heterocycles are of interest due to their potential pharmacological activities.

Development of Sigma-2 Receptor Ligands

The structure of this compound suggests its potential as a sigma-2 receptor ligand. Sigma-2 receptors are involved in intracellular Ca²⁺ regulation and cholesterol homeostasis. Selective sigma-2 receptor ligands can be used to treat neuropathic pain, as they have shown to relieve mechanical hyperalgesia in mouse models of chronic pain .

Intramolecular α-Amidoalkylation

The compound can be applied in intramolecular α-amidoalkylation reactions for the synthesis of isoquinoline compounds. This method can lead to the successful synthesis of complex molecules like 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone], which could have further applications in medicinal chemistry .

Enamine Chemistry

Enamines derived from this compound can participate in various fusion reactions. These reactions can lead to the formation of diverse heterocyclic structures, which are valuable in the development of new pharmaceuticals .

Analgesic Drug Development

Due to its potential role as a sigma-2 receptor ligand, this compound could be a precursor in the development of new analgesic drugs. These drugs could offer an alternative to traditional pain management therapies, especially for patients suffering from inflammatory pain .

Neurotransmitter Receptor Studies

The compound’s affinity for sigma-2 receptors also implies that it could be used in the study of neurotransmitter receptors. Understanding the interaction between such compounds and receptor sites is crucial for the development of drugs targeting specific neurological pathways .

Future Directions

properties

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4/c1-17-13-21(32-2)9-10-23(17)30-27(31)29-20-7-5-18(6-8-20)14-24-22-16-26(34-4)25(33-3)15-19(22)11-12-28-24/h5-10,13,15-16H,11-12,14H2,1-4H3,(H2,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMAKBKSTKMXFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

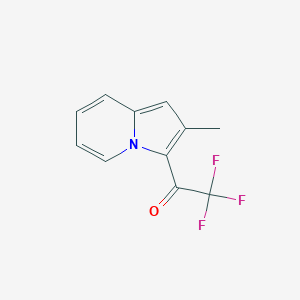

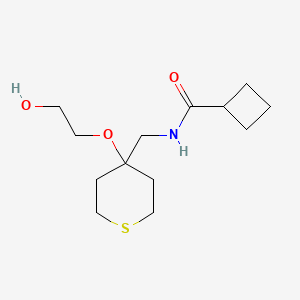

![4-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2935876.png)

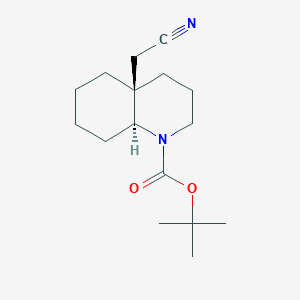

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2935878.png)

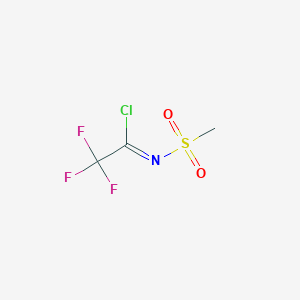

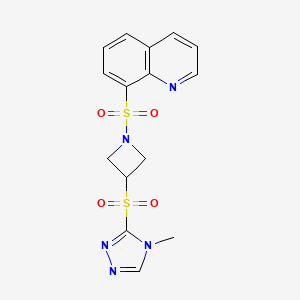

![6-Cyclopropyl-2-(methylsulfanyl)-4-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine-3-carbonitrile](/img/structure/B2935893.png)